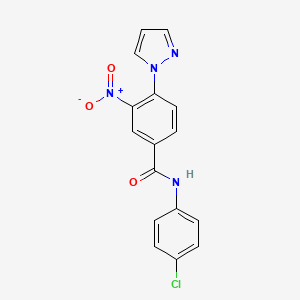

N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

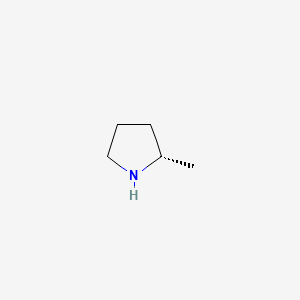

The synthesis of related pyrazole derivatives involves several steps, including the reaction of specific aryl or heteroaryl halides with corresponding amines, followed by cyclization and functionalization processes to introduce various substituents into the pyrazole core. For example, the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide involved elemental analysis, FT-IR, NMR, and X-ray diffraction studies to confirm the structure (Kumara et al., 2018).

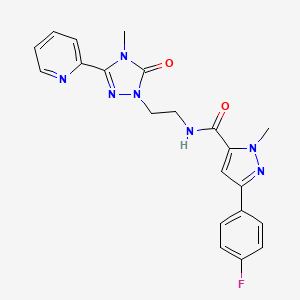

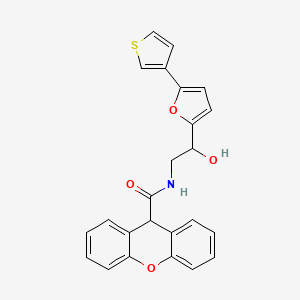

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed through single crystal X-ray diffraction studies. These structures are often characterized by specific dihedral angles between rings, indicating twisted conformations, and the presence of hydrogen bonds contributing to the stability of the molecule (Kant et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can include nucleophilic substitutions, where halides in the pyrazole ring are displaced by nucleophiles such as fluoride. This method has been used for the synthesis of radiolabeled compounds for potential applications in imaging studies (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

Physical properties of these compounds, such as thermal stability and crystallization behavior, can be assessed through various spectroscopic and thermal analysis techniques. For instance, the stability of a compound up to a specific temperature and its crystallization in the triclinic crystal system with specific space groups have been reported (Kumara et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity towards different chemical agents and participation in various chemical reactions, are crucial for understanding the behavior of these compounds in chemical and biological systems. The interaction of pyrazole derivatives with cannabinoid receptors through specific conformational changes illustrates the significance of molecular structure in determining biological activity (Shim et al., 2002).

Applications De Recherche Scientifique

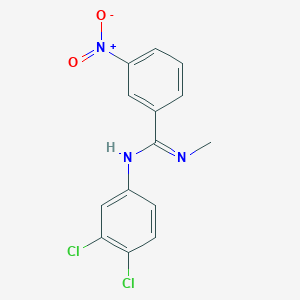

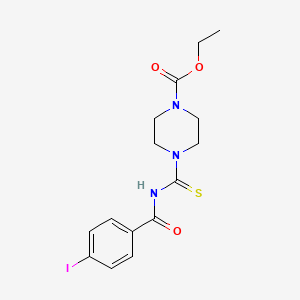

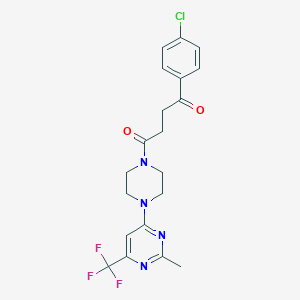

Molecular Structure and Interactions The compound N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide and its derivatives have been the subject of structural studies to understand their interactions and properties. For instance, certain derivatives exhibit interesting structural features, such as nearly planar hydrazinecarboxamide units, dihedral angles indicating the orientation of chlorophenyl groups with respect to pyrazole and benzene rings, and hydrogen bonding forming inversion dimers and chains. Additionally, π–π stacking interactions between benzene rings contribute to the stability and interaction of these molecules in the crystalline state (Kant et al., 2012).

Molecular Docking and Interaction Analysis The detailed molecular interaction and docking studies of N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide derivatives provide insights into their binding and activity mechanisms. For example, certain derivatives have been analyzed for their interaction with the CB1 cannabinoid receptor, elucidating the conformations and energetics of different substituents and the spatial orientations required for receptor binding. This analysis helps in understanding the structural requirements for antagonist activity and potential therapeutic applications (Shim et al., 2002).

Crystal Structure and Hydrogen Bonding Patterns Studies focusing on the crystal structure of N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide derivatives have revealed significant details about their molecular geometry, hydrogen bonding patterns, and overall stability. These investigations provide a deep understanding of the compound's solid-state properties and potential implications for its applications in various fields (Mu et al., 2012).

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-3-nitro-4-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O3/c17-12-3-5-13(6-4-12)19-16(22)11-2-7-14(15(10-11)21(23)24)20-9-1-8-18-20/h1-10H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDDACULCCXCBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2486306.png)

![N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2486309.png)

![N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486311.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)

![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2486320.png)